(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-ethoxyphenyl)acetate
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Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-ethoxyphenyl)acetate, also known as MEPA, is a chemical compound that has been studied for its potential applications in scientific research. MEPA belongs to the family of pyridine derivatives and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Material Science
Abnormal Ring Closure and Oxidation
The Hantzsch condensation involving similar nitro and ethoxycarbonyl functional groups showcases the formation of complex pyridine derivatives through unusual condensation and in situ oxidation processes (Menconi et al., 1995). This study highlights the synthetic potential of nitro and ethoxycarbonyl functionalities in creating novel heterocyclic compounds.
Nonlinear Optical Materials
Research on molecular complexation for designing noncentrosymmetric structures for nonlinear optics indicates the importance of specific functional groups in creating materials with desired optical properties (Muthuraman et al., 2001). The study suggests that derivatives of pyridine, when complexed with other molecules, can enhance second harmonic generation (SHG) activity, crucial for optical applications.
Catalysis and Reaction Mechanisms
Ester Hydrolysis Catalysis
The catalytic activity in ester hydrolysis by bases, including pyridine, emphasizes the role of nitrogen-containing heterocycles as catalysts in organic reactions (Bender & Turnquest, 1957). This research shows how such compounds can facilitate or inhibit reactions, hinting at potential applications in synthetic chemistry and enzymatic studies.
Antimicrobial Activities
Antimicrobial Compound Synthesis
The synthesis of thiazoles and their derivatives for antimicrobial applications showcases the pharmaceutical relevance of compounds containing pyridine and ethoxycarbonyl functionalities (Wardkhan et al., 2008). Such studies underline the importance of chemical synthesis in developing new antimicrobial agents.
Environmental Chemistry
Reaction with Pesticides
The interaction of palladium aryl oxime metallacycles with pesticides, involving pyridine, demonstrates the potential of such compounds in environmental chemistry and pesticide degradation (Kim & Gabbai, 2004). This highlights how chemical reactions can be harnessed for environmental protection and remediation efforts.
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-3-23-12-6-4-11(5-7-12)9-14(19)24-13-8-10(2)17-16(20)15(13)18(21)22/h4-8H,3,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDUXMFAPJZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-ethoxyphenyl)acetate |
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